3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
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Description
Synthesis Analysis
The synthesis of this compound involves alkylation reactions of benzimidazole-thione, leading to intramolecular heterocyclization and the formation of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole. The chemical structure of the synthesized product has been characterized using various techniques, including Infra Red (IR), 1H-NMR, 13C-NMR, and Mass spectroscopy .
Molecular Structure Analysis
The molecular structure of 3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole has been confirmed through X-ray single crystallography. Two different space groups were observed for compounds 8 and 9: Pbca and P21/c, respectively .
Mechanism of Action
The biological significance of benzimidazoles, including this compound, lies in their diverse therapeutic applications. Appropriately substituted benzimidazole derivatives have been reported to exhibit antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic effects. The optimization of benzimidazole-based structures has led to drugs currently on the market, such as omeprazole, pimobendan, and mebendazole .
Properties
IUPAC Name |
3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-7-5-13-9-4-2-1-3-8(9)12-10(13)14-6-7/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULGVLPHIXWDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC3=CC=CC=C3N21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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